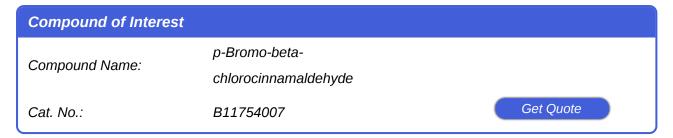


# A Technical Guide to the Spectroscopic Profile of p-Bromo-β-chlorocinnamaldehyde

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Disclaimer: Experimental spectroscopic data for **p-bromo-beta-chlorocinnamaldehyde** is not readily available in public scientific databases. The following guide provides predicted mass spectrometry data and an analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on data from analogous compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

#### **Predicted Mass Spectrometry (MS) Data**

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for **p-bromo-beta-chlorocinnamaldehyde** (C<sub>9</sub>H<sub>6</sub>BrClO) is available from PubChem.

Table 1: Predicted Mass Spectrometry Data for p-Bromo-β-chlorocinnamaldehyde[1]



Adduct	m/z
[M+H] <sup>+</sup>	244.93634
[M+Na] <sup>+</sup>	266.91828
[M-H] <sup>-</sup>	242.92178
[M+NH <sub>4</sub> ] <sup>+</sup>	261.96288
[M+K] <sup>+</sup>	282.89222
[M]+	243.92851
[M]-	243.92961

## Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. While experimental data for **p-bromo-beta-chlorocinnamaldehyde** is unavailable, we can predict the expected chemical shifts and splitting patterns by analyzing related compounds.

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic proton, and the aromatic protons.

- Aldehydic Proton (-CHO): This proton is expected to appear as a singlet or a doublet (if coupled to the vinylic proton) in the downfield region, typically around 9.5-10.5 ppm.
- Vinylic Proton (=CH-): The chemical shift of this proton will be influenced by the adjacent chlorine and the aromatic ring. It is expected to resonate in the range of 6.5-7.5 ppm. Its multiplicity will depend on the coupling with the aldehydic proton.
- Aromatic Protons (C<sub>6</sub>H<sub>4</sub>): The p-substituted aromatic ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the region of 7.0-8.0 ppm.

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons.



- Carbonyl Carbon (C=O): This carbon will have a characteristic chemical shift in the downfield region, anticipated around 190-200 ppm.
- Vinylic Carbons (-C=C-): The two carbons of the double bond are expected to appear in the 120-150 ppm range.
- Aromatic Carbons: The aromatic carbons will show signals between 120-140 ppm, with the carbon attached to the bromine atom appearing at a slightly different shift.

## **Predicted Infrared (IR) Spectroscopy Data**

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected IR Absorption Frequencies for p-Bromo-β-chlorocinnamaldehyde

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
C=O Stretch (Aldehyde)	1680-1710	Strong absorption, characteristic of a conjugated aldehyde.
C=C Stretch (Alkene)	1600-1650	Medium to weak absorption.
C-H Stretch (Aldehyde)	2720-2820 and 2820-2920	Two weak bands, characteristic of the aldehydic C-H bond.
C-H Stretch (Aromatic)	3000-3100	Medium to weak absorptions.
C-Br Stretch	500-600	Medium to strong absorption.
C-Cl Stretch	600-800	Medium to strong absorption.

## **Experimental Protocols**

The following are general experimental protocols for obtaining spectroscopic data for an organic compound like **p-bromo-beta-chlorocinnamaldehyde**.

#### Foundational & Exploratory





- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube.[2]
- Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition: Place the NMR tube in the spectrometer's probe.[3] The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Acquire both <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane TMS).[3]
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[5]
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.[5] The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.[6]
- Data Processing: The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
- Sample Preparation: A small amount of the sample is introduced into the mass spectrometer.
   For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) inlet. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample is first dissolved in a suitable solvent.[7][8]
- Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).[9][10]

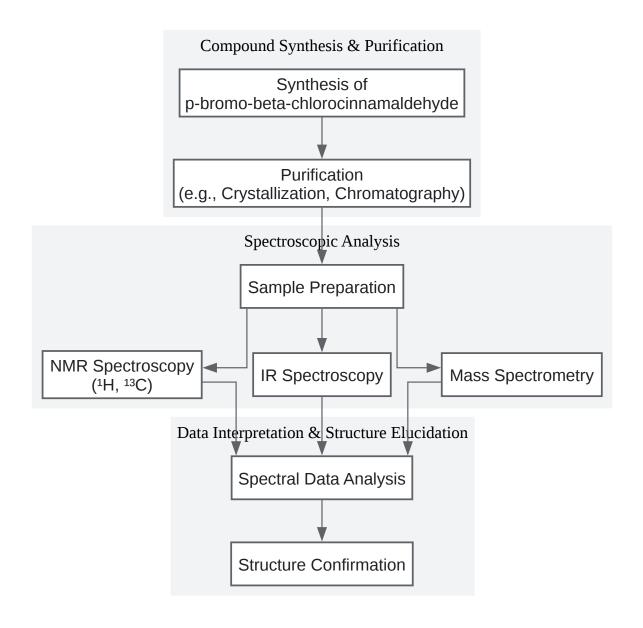


- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10]
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[9]

## **Spectroscopic Analysis Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.





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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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